Ketone vs. Carboxamide Linker: Target Selectivity Divergence in the HBV Capsid Assembly Modulator Context
In the (6S)-cyclopropyl-DPPC HBV capsid assembly modulator series, the carboxamide linker at the 5-position was demonstrated to be critical for anti-HBV activity [1]. The target compound replaces the carboxamide with a cyclopropanecarbonyl ketone linker, making it structurally incompatible with the HBV capsid assembly modulator pharmacophore. This divergence means the compound should not be selected for HBV CAM screening but may be considered for RET kinase or other kinase targets for which pyrazolo[1,5-a]pyrazines are claimed as inhibitors [2]. The closest carboxamide comparator, GYH2-18 (the Roche DPPC lead), contains a carboxamide linker that is essential for its mechanism of action, whereas the ketone linker of the target compound represents a deliberate structural departure from that series.
| Evidence Dimension | Linker chemistry at 5-position and associated biological target engagement |
|---|---|
| Target Compound Data | Cyclopropanecarbonyl ketone linker (C=O) at position 5; no carboxamide NH group |
| Comparator Or Baseline | Carboxamide linker (CONH) at position 5 in the DPPC HBV CAM series (e.g., GYH2-18 and analogs 2f, 3k); carboxamide proven critical for anti-HBV activity [1] |
| Quantified Difference | Qualitative: different hydrogen-bonding capacity, conformational flexibility, and target engagement profile. Carboxamide linker is critical for HBV CAM activity (Loss-of-function demonstrated in published SAR) [1]. |
| Conditions | HBV capsid assembly modulation assay (HepAD38 cells); RET kinase inhibition assay [REFS-1, REFS-2] |
Why This Matters
A researcher seeking an HBV capsid assembly modulator should not procure this compound in place of a carboxamide analog; conversely, a researcher exploring kinase inhibition may find the ketone linker advantageous for RET-targeted applications.
- [1] Lv K, Wu S, Tao Z, et al. Identification of (6S)-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamines as new HBV capsid assembly modulators. European Journal of Medicinal Chemistry. 2022; 229:113974. View Source
- [2] JP6888101B2 – Substituted pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors. Array BioPharma Inc. Priority date: 2017-01-18. View Source
